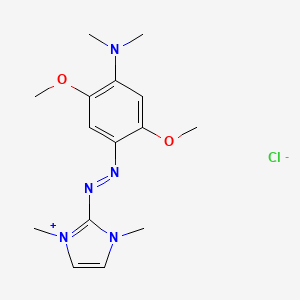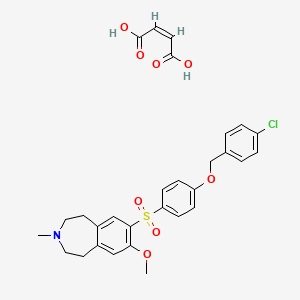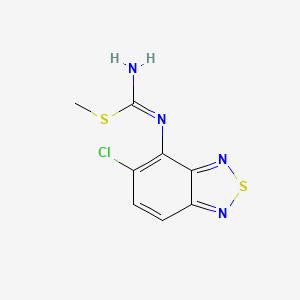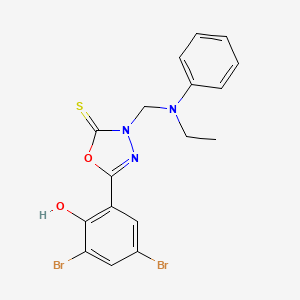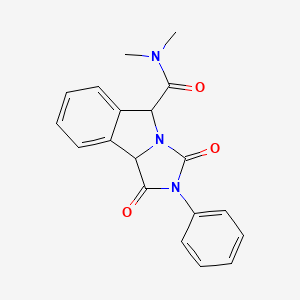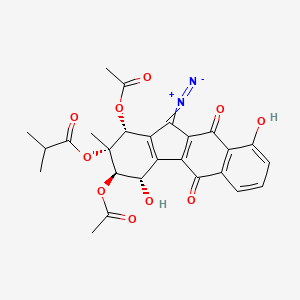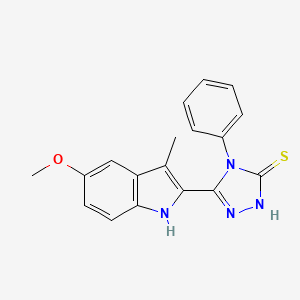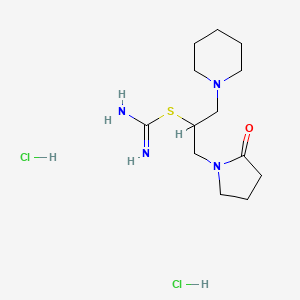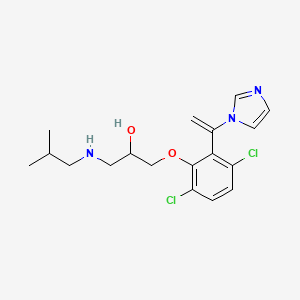
1-(2,5-Dichloro-6-(1-(1H-imidazol-1-yl)vinyl)phenoxy)-3-(isobutylamino)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-ジクロロ-6-(1-(1H-イミダゾール-1-イル)ビニル)フェノキシ)-3-(イソブチルアミノ)-2-プロパノールは、合成有機化合物です。これは、プロパノール骨格に結合したジクロロフェノキシ、イミダゾリルビニル、およびイソブチルアミノ基の存在によって特徴付けられます。
準備方法
合成経路と反応条件
1-(2,5-ジクロロ-6-(1-(1H-イミダゾール-1-イル)ビニル)フェノキシ)-3-(イソブチルアミノ)-2-プロパノールの合成は、通常、複数のステップが含まれます。
ジクロロフェノキシ中間体の形成: このステップでは、フェノールの塩素化により、2位と5位に塩素原子が導入されます。
イミダゾール環のビニル化: イミダゾール環は、適切なビニル化剤を使用して、制御された条件下でビニル化されます。
中間体のカップリング: ジクロロフェノキシ中間体は、塩基性条件下でビニル化されたイミダゾールとカップリングして、目的の生成物を形成します。
イソブチルアミノ基の導入:
工業的製造方法
この化合物の工業的製造には、より高い収率と純度を達成するために、上記の合成経路の最適化が含まれる場合があります。これには、触媒の使用、最適化された反応温度と圧力、および再結晶やクロマトグラフィーなどの精製技術が含まれる可能性があります。
化学反応の分析
反応の種類
1-(2,5-ジクロロ-6-(1-(1H-イミダゾール-1-イル)ビニル)フェノキシ)-3-(イソブチルアミノ)-2-プロパノールは、さまざまな化学反応を受ける可能性があり、これには以下が含まれます。
酸化: この化合物は、対応する酸化物またはその他の酸化された誘導体を形成するために酸化することができます。
還元: 還元反応は、還元された誘導体の形成につながる可能性があります。
置換: この化合物は、求核性または求電子性の置換反応を受け、さまざまな置換された生成物の形成につながる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム、三酸化クロム、過酸化水素などがあります。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム、触媒的水素化などの還元剤を使用できます。
置換: アルキルハライド、アシルクロリド、スルホニルクロリドなどの試薬は、塩基性または酸性条件下で使用できます。
形成される主な生成物
これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化は、酸化物またはヒドロキシル化された誘導体を生成する可能性がありますが、置換反応は、さまざまなアルキル化またはアシル化された生成物を生成する可能性があります。
科学的研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用できます。
生物学: この化合物は、生物学的分子との相互作用や潜在的な生物学的活性について研究されています。
医学: 新しい医薬品の開発のためのリード化合物として潜在的な可能性があります。
産業: この化合物は、新しい材料の開発や工業化学プロセスにおける中間体として使用できます。
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and potential biological activities.
Medicine: It may have potential as a lead compound for the development of new pharmaceuticals.
Industry: The compound can be used in the development of new materials or as an intermediate in industrial chemical processes.
作用機序
1-(2,5-ジクロロ-6-(1-(1H-イミダゾール-1-イル)ビニル)フェノキシ)-3-(イソブチルアミノ)-2-プロパノールの作用機序は、分子標的との特定の相互作用に依存します。これには、特定の受容体、酵素、またはその他の生体分子への結合が含まれ、生物学的経路の調節につながります。作用機序を完全に解明するには、詳細な研究が必要です。
類似の化合物との比較
類似の化合物
1-(2,5-ジクロロフェノキシ)-3-(イソブチルアミノ)-2-プロパノール: イミダゾリルビニル基がありません。
1-(2,5-ジクロロ-6-(1-(1H-イミダゾール-1-イル)ビニル)フェノキシ)-2-プロパノール: イソブチルアミノ基がありません。
1-(2,5-ジクロロ-6-(1-(1H-イミダゾール-1-イル)ビニル)フェノキシ)-3-(メチルアミノ)-2-プロパノール: イソブチルアミノ基の代わりにメチルアミノ基が含まれています。
独自性
1-(2,5-ジクロロ-6-(1-(1H-イミダゾール-1-イル)ビニル)フェノキシ)-3-(イソブチルアミノ)-2-プロパノールの独自性は、その官能基の特定の組み合わせにあります。これは、独自の化学的および生物学的特性をもたらす可能性があります。
類似化合物との比較
Similar Compounds
1-(2,5-Dichlorophenoxy)-3-(isobutylamino)-2-propanol: Lacks the imidazolylvinyl group.
1-(2,5-Dichloro-6-(1-(1H-imidazol-1-yl)vinyl)phenoxy)-2-propanol: Lacks the isobutylamino group.
1-(2,5-Dichloro-6-(1-(1H-imidazol-1-yl)vinyl)phenoxy)-3-(methylamino)-2-propanol: Contains a methylamino group instead of an isobutylamino group.
Uniqueness
The uniqueness of 1-(2,5-Dichloro-6-(1-(1H-imidazol-1-yl)vinyl)phenoxy)-3-(isobutylamino)-2-propanol lies in its specific combination of functional groups, which may confer unique chemical and biological properties
特性
CAS番号 |
85127-77-1 |
|---|---|
分子式 |
C18H23Cl2N3O2 |
分子量 |
384.3 g/mol |
IUPAC名 |
1-[3,6-dichloro-2-(1-imidazol-1-ylethenyl)phenoxy]-3-(2-methylpropylamino)propan-2-ol |
InChI |
InChI=1S/C18H23Cl2N3O2/c1-12(2)8-22-9-14(24)10-25-18-16(20)5-4-15(19)17(18)13(3)23-7-6-21-11-23/h4-7,11-12,14,22,24H,3,8-10H2,1-2H3 |
InChIキー |
KTXUUEKZSODRCW-UHFFFAOYSA-N |
正規SMILES |
CC(C)CNCC(COC1=C(C=CC(=C1C(=C)N2C=CN=C2)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



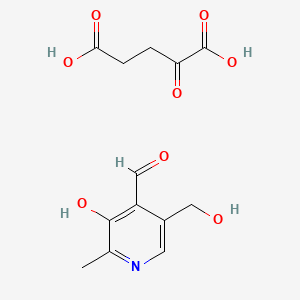
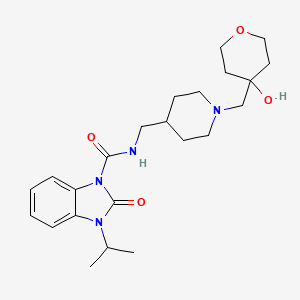
![[(3S,3aR,6S,6aS)-3-[4-(thiophene-2-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12751852.png)
